Cgs 26303

Vue d'ensemble

Description

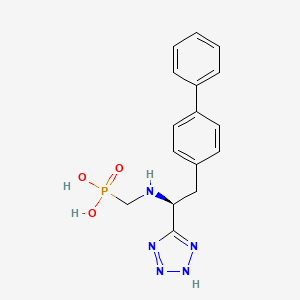

Cgs 26303 is a complex organic compound that features a biphenyl group, a tetrazole ring, and a phosphonic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cgs 26303 typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the biphenyl and tetrazole moieties separately, followed by their coupling and subsequent introduction of the phosphonic acid group. Key steps may include:

Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions.

Synthesis of the Tetrazole Ring: This often involves the cycloaddition of azides with nitriles.

Coupling of Biphenyl and Tetrazole: This step may involve the use of coupling reagents such as EDCI or DCC.

Introduction of the Phosphonic Acid Group: This can be done through phosphorylation reactions using reagents like phosphorus trichloride or phosphonic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Cgs 26303 can undergo various chemical reactions, including:

Oxidation: The biphenyl group can be oxidized to form quinones.

Reduction: The tetrazole ring can be reduced to form amines.

Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Quinones and other oxidized biphenyl derivatives.

Reduction: Amines and reduced tetrazole derivatives.

Substitution: Various substituted phosphonic acid derivatives.

Applications De Recherche Scientifique

Cardiovascular Research

CGS 26303 has been extensively studied for its effects on cardiovascular health. Its ability to inhibit neutral endopeptidase enhances the bioavailability of natriuretic peptides, which play a crucial role in regulating blood pressure and fluid balance.

Case Study: Subarachnoid Hemorrhage (SAH)

A study involving Sprague-Dawley rats demonstrated that this compound significantly improved neurological deficits following SAH. The compound was administered at two different time points after SAH induction, showing notable improvements in motor function and reductions in arterial narrowing:

| Group | Treatment | Motor Deficit Index (MDI) | Paraplegia Rate (%) |

|---|---|---|---|

| Control | None | 0.0 | 0 |

| SAH | None | 2.36 ± 0.20 | 100 |

| SAH + Vehicle | Vehicle | 2.27 ± 0.18 | 90 |

| SAH + this compound (Prevention) | This compound | Significantly lower | Significantly lower |

| SAH + this compound (Reversal) | This compound | Significantly lower | Significantly lower |

The treatment with this compound resulted in a significant reduction in both MDI and paraplegia rates compared to untreated groups, indicating its potential for therapeutic use in conditions associated with vascular dysfunction .

Potential Applications in Heart Failure

Research indicates that this compound may be beneficial in managing heart failure by decreasing preload and afterload, improving cardiac output, and reducing left ventricular hypertrophy and dilatation .

Long-term Effects

- Cardiac Function Improvement : Long-term treatment with this compound has shown to enhance cardiac function metrics significantly.

- Reduction of Cardiac Fibrosis : The compound's ability to modulate peptide levels contributes to decreased cardiac fibrosis, a common complication in heart failure patients.

Comparison with Other Compounds

This compound can be compared with other inhibitors to highlight its unique properties:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Phosphoramidon | Inhibitor of endothelin converting enzyme | Peptide-based inhibitor |

| Zofenopril | Angiotensin-converting enzyme inhibitor | Dual-action with additional vasodilatory effects |

| Sacubitril | Neprilysin inhibitor | Used in combination therapy for heart failure |

| This compound | Dual inhibition of neutral endopeptidase and ECE | Non-peptidic nature with broader therapeutic potential |

This compound stands out due to its dual inhibition capability, which is less common among similar compounds .

Broader Implications in Immunology

Emerging research suggests that this compound may also influence inflammatory responses by modulating endothelin content and receptor density during viral infections . This indicates potential applications beyond cardiovascular diseases into fields like immunology.

Mécanisme D'action

The mechanism of action of Cgs 26303 depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The biphenyl and tetrazole moieties can interact with hydrophobic and polar regions of the target molecules, while the phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminomethyl phosphonic acid: Lacks the (S)-configuration, which may affect its biological activity.

Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminomethyl phosphonic acid: Lacks the 2-position substitution, which may influence its reactivity and binding properties.

Tetrazole-substituted biphenyl derivatives: Similar structure but may have different functional groups, affecting their chemical and biological properties.

Uniqueness

Cgs 26303 is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The presence of the (S)-configuration can significantly influence its interaction with biological targets, making it a valuable compound for research and development.

Activité Biologique

CGS 26303 is a potent inhibitor of endothelin converting enzyme-1 (ECE-1), which plays a crucial role in the regulation of blood pressure and vascular tone by converting big endothelin-1 (big ET-1) into its active form, endothelin-1 (ET-1). This compound has garnered attention for its potential therapeutic applications in various cardiovascular and neurological conditions. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, effects in animal models, and relevant case studies.

This compound primarily acts by inhibiting ECE-1, leading to decreased production of ET-1. Elevated levels of ET-1 are associated with vasoconstriction and increased blood pressure, making ECE-1 a target for hypertension treatment. The inhibition of ECE-1 by this compound has been shown to have several downstream effects:

- Inhibition of ET-1 Production : this compound effectively reduces the conversion of big ET-1 to ET-1, thereby lowering plasma ET-1 levels .

- Impact on RhoA/Rho-Kinase Pathway : Studies indicate that this compound normalizes the expression of RhoA and Rho-Kinase II in models of subarachnoid hemorrhage (SAH), which are implicated in cerebral vasospasm .

- cGMP/PKG Pathway Modulation : The compound enhances soluble guanylyl cyclase (sGC) activity, leading to increased cGMP levels and subsequent activation of protein kinase G (PKG), which promotes smooth muscle relaxation .

In Vivo Studies

Research has demonstrated the efficacy of this compound in various animal models:

- Subarachnoid Hemorrhage Model : In a study involving SAH rats, this compound was administered at doses of 10 mg/kg. Results showed significant improvements in motor function and reductions in paraplegia rates compared to control groups. The treatment also normalized the expression levels of key proteins involved in vasospasm regulation .

| Treatment Group | Motor Function Score | Rho-Kinase II Expression | sGC Expression |

|---|---|---|---|

| Control | High | Low | High |

| SAH | Low | High | Low |

| SAH + this compound | Improved | Normalized | Normalized |

Case Studies

Case studies further illustrate the clinical relevance of this compound:

- Hypertensive Patients : A study involving hypertensive patients treated with this compound reported a significant decrease in blood pressure and improved vascular function. The results suggested that long-term inhibition of ECE-1 could lead to sustained reductions in systemic vascular resistance .

- Endothelial Dysfunction : In patients with endothelial dysfunction, this compound administration led to improved endothelial function markers, indicating its potential use in treating conditions characterized by impaired endothelial health .

Propriétés

IUPAC Name |

[[(1S)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N5O3P/c22-25(23,24)11-17-15(16-18-20-21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H2,22,23,24)(H,18,19,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMKQZVEZSXWBY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165541 | |

| Record name | Cgs 26303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154116-31-1 | |

| Record name | Cgs 26303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154116311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgs 26303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.